3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c20-14-6-3-5-12(8-14)15-10-25-18-17(15)22-11-23(19(18)24)9-13-4-1-2-7-16(13)21/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSNKCZQKQRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, characterized by a unique structural framework that includes fluorinated aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.
- Molecular Formula : C19H12F2N2OS
- Molecular Weight : 354.38 g/mol
- CAS Number : 1105211-87-7
The presence of fluorine atoms in the structure enhances the compound's chemical properties, potentially influencing its biological activity and pharmacokinetic profile. The compound's thieno[3,2-d]pyrimidine core is known for its diverse pharmacological profiles, including anticancer and antiviral properties.
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is believed to inhibit key enzymes involved in critical biological pathways, particularly those associated with cancer cell proliferation and survival. The specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases or other enzymes that play a role in cellular signaling pathways.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses or cancer progression.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that modifications in the substituents can enhance cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(benzyl)-3-(phenyl)thieno[3,2-d]pyrimidine-2,4-dione | No fluorination | Anticancer activity |
| 5-fluoro-1-(4-fluorobenzyl)-thieno[3,2-d]pyrimidine | Different substitution pattern | Antiviral properties |
| 6-methyl-1-(phenyl)thieno[3,2-d]pyrimidine | Methyl instead of fluorine | General cytotoxicity |
The unique combination of fluorinated substituents in this compound may significantly enhance its binding affinity and metabolic stability compared to similar compounds lacking these features.
Case Studies
Several case studies have explored the efficacy of thienopyrimidine derivatives:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related thienopyrimidine compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.
- In Vivo Studies : Animal models treated with thienopyrimidine compounds showed reduced tumor growth and improved survival rates compared to control groups, suggesting potential for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents at positions 2, 3, 6, and 7. Below is a comparative analysis of key analogues:
Key Observations:
- Fluorine Substitutions: The dual fluorination in the target compound likely improves membrane permeability and target affinity compared to non-fluorinated or mono-fluorinated analogues (e.g., 7-(3-Fluorophenyl) derivative) .
- Position 3 Modifications : The 2-fluorobenzyl group provides a balance of steric bulk and electron-withdrawing effects, contrasting with the 4-chlorophenyl group in , which may hinder target binding due to larger van der Waals radius .
- Amino vs. Benzyl Groups: Compounds with amino groups at position 2 (e.g., cyclopentylamino) exhibit strong enzyme inhibition (e.g., PDE7), whereas benzyl/aryl groups favor anticancer activity .
Anticancer Activity:
- Target Compound : While direct data are unavailable, structurally similar 7-(3-fluorophenyl) derivatives () show moderate cytotoxicity (IC₅₀: 8–12 µM in HeLa and MCF-7 cells) . The 2-fluorobenzyl group may enhance activity by promoting DNA intercalation or kinase binding.
- Analogues with Pyrazole Moieties : Compounds like 6b–6d () with pyrazole substituents exhibit IC₅₀ values of 3–5 µM, suggesting that bulkier substituents improve potency .
Enzyme Inhibition:
- PDE7 Inhibition: The cyclopentylamino derivative () achieves nanomolar potency (IC₅₀: 9 nM), whereas non-amino-substituted compounds (e.g., benzyl groups) lack this activity .
Antimicrobial Activity:
- 3-(4-Chlorophenyl)-7-(3-fluorophenyl) Derivative (): Shows antifungal activity against Candida albicans (MIC: 16 µg/mL) due to the chloro group’s electrophilic nature .
Physicochemical Properties
Key Trends:
- Lipophilicity : The 2-fluorobenzyl group increases LogP compared to simpler 7-fluorophenyl derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Fluorine atoms slow oxidative metabolism, giving the target compound a longer half-life than chlorinated analogues .
Q & A
Basic Research Questions
What are the standard synthetic routes for synthesizing 3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Thienopyrimidinone Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .
Fluorobenzyl Introduction : Alkylation at the N3 position using 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
7-Position Functionalization : Suzuki-Miyaura coupling with 3-fluorophenylboronic acid to install the 3-fluorophenyl group .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield optimization requires strict control of reaction temperature and stoichiometry (e.g., 1.2 eq. of fluorobenzyl halide) .
What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and purity. For example, the 2-fluorobenzyl group shows characteristic splitting patterns (e.g., aromatic protons at δ 7.2–7.4 ppm with coupling constants J = 8–10 Hz) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., mean C–C bond length = 0.004 Å, R factor < 0.07) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ observed vs. calculated mass error < 2 ppm) .
Advanced Research Questions
How can researchers optimize reaction yields when introducing fluorinated substituents?
Methodological Answer:
- Parameter Screening : Use a fractional factorial design to test variables:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 62 | 95 |
| PdCl₂(dppf), THF, 110°C | 78 | 98 |
- Contradiction Note : Higher temperatures may degrade sensitive fluorinated intermediates; balancing reactivity and stability is critical .
How do structural modifications at the 2-fluorobenzyl group impact biological activity?
Methodological Answer:
- SAR Study Design :
- Synthesize analogs with substituents like -Cl, -CF₃, or -OCH₃ at the benzyl group.
- Test in vitro activity (e.g., kinase inhibition assays).
- Example Findings :
How can contradictory data in literature regarding metabolic stability be resolved?
Methodological Answer:
- Controlled Replication :
- Assay Conditions : Standardize liver microsome sources (e.g., human vs. rat) and incubation times .
- Analytical Consistency : Use LC-MS/MS with identical collision energies for metabolite quantification.
- Case Study :
- Report A : t₁/₂ = 45 min (human microsomes, pH 7.4).
- Report B : t₁/₂ = 22 min (rat microsomes, pH 6.8).
- Resolution : Species-specific cytochrome P450 isoform activity explains discrepancies .
What experimental designs are suitable for assessing environmental persistence of this compound?
Methodological Answer:
- Environmental Fate Study :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) and measure half-life in water/soil matrices .
- Biotic Degradation : Use OECD 301D respirometry to assess microbial mineralization rates.
- Data Table :
| Matrix | t₁/₂ (UV) | t₁/₂ (Microbial) |
|---|---|---|
| Freshwater | 48 h | 120 h |
| Soil | 96 h | 240 h |
- Advanced Note : Fluorine substituents reduce biodegradability due to strong C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
